molecular formula C24H30N2O3 B2828447 5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine CAS No. 2034363-98-7

5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine

Cat. No.: B2828447
CAS No.: 2034363-98-7
M. Wt: 394.515
InChI Key: MZMCMTMTGXRALE-UHFFFAOYSA-N
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Description

“(4-benzylpiperidin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone” is a chemical compound. It is mainly used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the reaction of N-methoxymethyl-N-methyltetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran in a dry reaction flask. The mixture is then immersed in a cold well at -60 degrees Celsius and methylmagnesium bromide is added via a syringe. The temperature of the cold well is raised to 0 degrees over 6 hours, and then the reaction product is diluted with water and ethyl acetate and stirred vigorously for 10 minutes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a benzylpiperidin-1-yl group, a tetrahydro-2H-pyran-4-yl group, and a pyridin-3-yl group.


Chemical Reactions Analysis

In organic synthetic transformations, the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .

Scientific Research Applications

  • Synthesis Techniques :

    • Ágai et al. (2004) developed a scalable and environmentally benign synthesis method for 2- and 4-substituted benzylpiperidines, which are structurally related to the compound . This method involves temperature-programmed deoxygenation and heteroaromatic ring saturation using a Pd/C catalyst (Ágai et al., 2004).
  • Chemical Reactivity and Applications :

    • In the field of medicinal chemistry, Borza et al. (2007) identified a similar compound, (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, as a potent NR2B subunit-selective antagonist of the NMDA receptor. This study indicates potential pharmacological applications of related compounds (Borza et al., 2007).
  • Structural and Synthetic Studies :

    • Chang et al. (2006) synthesized several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, showcasing the versatility in modifying the piperidine structure for potential applications in drug design and development (Chang et al., 2006).
  • Molecular Docking and Antibacterial Activities :

    • Golea Lynda (2021) conducted molecular docking analysis and evaluated the antibacterial and antioxidant activities of tri-substituted pyrazoles, providing insights into the potential biological activities of structurally similar compounds (Lynda, 2021).

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c27-24(26-12-8-20(9-13-26)16-19-4-2-1-3-5-19)22-6-7-23(25-17-22)29-18-21-10-14-28-15-11-21/h1-7,17,20-21H,8-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMCMTMTGXRALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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